molecular formula C13H17F2NO B1469987 {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol CAS No. 1551898-79-3

{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol

Cat. No.: B1469987
CAS No.: 1551898-79-3
M. Wt: 241.28 g/mol
InChI Key: LTSMLZOXRSMJSS-UHFFFAOYSA-N
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Description

{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is notable for its unique structure, which includes a difluorophenyl group attached to a piperidine ring, making it a valuable material in scientific research and various applications.

Preparation Methods

The synthesis of {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the 3,4-difluorophenylmethyl group and the piperidine ring.

    Reaction Conditions: The difluorophenylmethyl group is introduced to the piperidine ring through a series of reactions, including nucleophilic substitution and reduction.

    Industrial Production: Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced with other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like iodine(III) and reducing agents like phenylsilane.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted piperidines and alcohols.

Scientific Research Applications

{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol can be compared with other similar compounds:

    Similar Compounds: Other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones, share structural similarities.

    Uniqueness: The presence of the difluorophenyl group distinguishes this compound from other piperidine derivatives, providing unique chemical and biological properties.

Properties

IUPAC Name

[1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-12-4-3-10(6-13(12)15)7-16-5-1-2-11(8-16)9-17/h3-4,6,11,17H,1-2,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSMLZOXRSMJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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